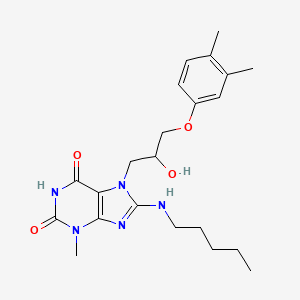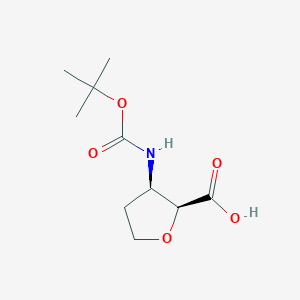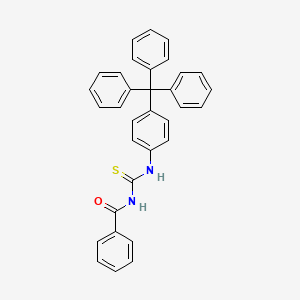
N-benzoyl-N'-(4-tritylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-N’-(4-tritylphenyl)thiourea is a chemical compound with the molecular formula C33H26N2OS and a molecular weight of 498.64 g/mol . This compound belongs to the class of thioureas, which are known for their diverse biological and chemical properties.
Mecanismo De Acción
Target of Action
N-Benzoyl-N’-(4-Tritylphenyl)Thiourea is a type of thiourea derivative. Thiourea derivatives have been found to exhibit significant antibacterial activity . Therefore, the primary targets of N-Benzoyl-N’-(4-Tritylphenyl)Thiourea are likely to be bacterial cells.
Mode of Action
These compounds typically interact with their targets by inhibiting key enzymes or disrupting essential biochemical processes within the bacterial cells .
Biochemical Pathways
Given its antibacterial activity, it is likely that this compound interferes with pathways essential for bacterial growth and survival .
Result of Action
The result of the action of N-Benzoyl-N’-(4-Tritylphenyl)Thiourea is the inhibition of bacterial growth due to its antibacterial activity . This is likely achieved through the disruption of essential biochemical processes within the bacterial cells.
Métodos De Preparación
The synthesis of N-benzoyl-N’-(4-tritylphenyl)thiourea typically involves the reaction of benzoyl chloride with 4-tritylaniline in the presence of ammonium thiocyanate. The reaction is carried out in acetone under reflux conditions . The general reaction scheme is as follows:
Reactants: Benzoyl chloride, 4-tritylaniline, ammonium thiocyanate.
Solvent: Acetone.
Conditions: Reflux.
The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the desired thiourea derivative .
Análisis De Reacciones Químicas
N-benzoyl-N’-(4-tritylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Aplicaciones Científicas De Investigación
N-benzoyl-N’-(4-tritylphenyl)thiourea has several applications in scientific research:
Comparación Con Compuestos Similares
N-benzoyl-N’-(4-tritylphenyl)thiourea can be compared with other thiourea derivatives, such as:
N-benzoyl-N’-(4-methylphenyl)thiourea: Similar structure but with a methyl group instead of a trityl group.
N-benzoyl-N’-(4-chlorophenyl)thiourea: Contains a chlorine atom instead of a trityl group.
N-benzoyl-N’-(4-nitrophenyl)thiourea: Contains a nitro group instead of a trityl group.
The uniqueness of N-benzoyl-N’-(4-tritylphenyl)thiourea lies in its trityl group, which can influence its chemical reactivity and biological activity .
Propiedades
IUPAC Name |
N-[(4-tritylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N2OS/c36-31(25-13-5-1-6-14-25)35-32(37)34-30-23-21-29(22-24-30)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H,(H2,34,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHOFYPQGBYKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2912049.png)
![9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912053.png)
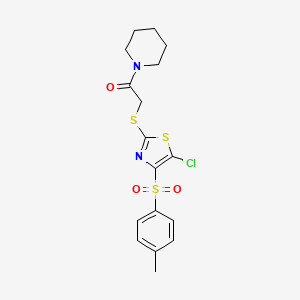
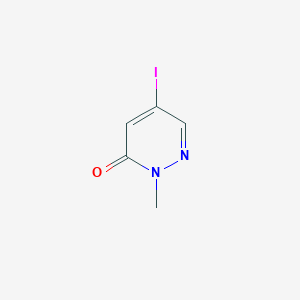


![2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2912061.png)
![2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2912062.png)
![methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate](/img/structure/B2912063.png)
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2912066.png)
![2-{[1-(prop-2-enoyl)-1,2,3,4-tetrahydroquinolin-5-yl]oxy}acetamide](/img/structure/B2912068.png)
